molecular formula C14H20N2O2 B1300260 Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate CAS No. 314268-40-1

Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

Cat. No. B1300260
M. Wt: 248.32 g/mol
InChI Key: MEYCYFIWDAQKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is a compound that is part of a broader class of piperazine derivatives. These compounds are of significant interest due to their diverse range of biological activities and their potential use in pharmaceuticals. The compound itself is structurally characterized by the presence of a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring, and a benzoate group .

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in various studies. For instance, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to imatinib, was achieved through direct reductive alkylation of 1-methylpiperazine with high yields, demonstrating the feasibility of large-scale production . Another study described the synthesis of a series of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]benzazepine derivatives, which are structurally related to methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate, indicating the versatility of piperazine derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been extensively studied using various analytical techniques. An X-ray crystallographic study of a related compound, methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate, revealed that the piperazine ring can adopt different conformations, such as a typical chair or an unusual boat conformation, depending on the substituents attached to the ring . Additionally, ab initio Hartree-Fock and density functional theory investigations have been conducted to understand the conformational stability and molecular structure of related compounds, providing insights into the electronic properties and charge transfer within these molecules .

Chemical Reactions Analysis

The reactivity of piperazine derivatives can be influenced by various substituents on the piperazine ring. For example, N4-methylation of certain piperazine derivatives was found to change their conformation from folded to extended, which could have implications for their chemical reactivity and interaction with biological targets . The presence of different functional groups can also affect the stability and reactivity of these compounds, as seen in the comparison of the half-life of isomeric triazenes .

Physical and Chemical Properties Analysis

Piperazine derivatives exhibit a range of physical and chemical properties that are crucial for their biological activity. The binding characteristics of a piperazine derivative to bovine serum albumin were investigated using fluorescence spectroscopy, revealing the importance of hydrophobic interactions and hydrogen bonding in stabilizing the interaction . The synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride also highlighted the effects of reaction conditions on the yield and purity of the product, which are essential for the development of pharmaceuticals .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate and its derivatives are used in the synthesis of pharmaceutical compounds. A study by Koroleva et al. (2012) demonstrated the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor in the synthesis of the anticancer drug imatinib, through a reductive alkylation process (Koroleva et al., 2012).
  • Another study by Koroleva et al. (2011) explored the synthesis of new amides in the N-methylpiperazine series, revealing the potential for the development of new pharmaceuticals (Koroleva et al., 2011).

Crystallographic and Structural Studies

  • A study by Little et al. (2008) determined the crystal structures of related compounds, including methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate. This research is crucial in understanding the molecular conformations and interactions of these compounds (Little et al., 2008).

Pharmaceutical Formulations and Drug Design

  • The compound's derivatives have been investigated in the design of water-soluble, biolabile prodrugs for parenteral administration, as described in a study by Jensen et al. (1990). Such research is pivotal for the development of more effective drug delivery systems (Jensen et al., 1990).

Psychotropic Drug Research

  • In psychotropic drug research, a polymorphic form of olanzapine, a psychotropic agent, has been studied by Thakuria and Nangia (2011), where the 4-methylpiperazin-1-yl fragment plays a key role in the molecular structure of the drug (Thakuria & Nangia, 2011).

Development of Anti-Inflammatory Drugs

  • Research by Smits et al. (2008) in developing new H4 receptor ligands with anti-inflammatory properties highlights the use of 4-methylpiperazin-1-yl derivatives in creating novel therapeutic agents (Smits et al., 2008).

Electrochemical and Magnetic Studies

  • The electrochemical and magnetic properties of new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, including 4-methylpiperazin-1-yl derivatives, have been studied by Amudha et al. (1999), showcasing the compound's relevance in materials science (Amudha et al., 1999).

Safety And Hazards

This compound is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound can be useful in the synthesis of N-methylpiperazinyl flavones with therapeutic potential against Alzheimer’s disease . It is also used as an intermediate in the preparation of aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents . These suggest potential future directions in the development of new therapeutics.

properties

IUPAC Name

methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18-2/h3-6H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYCYFIWDAQKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354797
Record name Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

CAS RN

314268-40-1
Record name Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of (trimethylsilyl)diazomethane ((0.611 mL, 3.84 mmol) 2.0M in diethyl ether) was added dropwise to a stirred suspension of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid (0.75 g, 3.20 mmol) in toluene (21 mL) and methanol (7 mL) over a period of 10 mins under nitrogen. The resulting suspension was stirred at room temperature for 3 h. A further aliquot of (trimethylsilyl)diazomethane (1.222 mL, 7.68 mmol) was added dropwise and the solution was stirred at room temperature for a further 18 h. The reaction mixture was evaporated to dryness to afford the crude product (0.723 g) as a white solid. This was taken up in DCM and the insolubles were filtered off. The filtrate was evaporated to dryness to afford the crude product. This was taken up in DCM again and more insolubles were filtered off to afford methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate (0.351 g, 44.2%), which was used without purification.
Quantity
0.611 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.222 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 4-formyl-benzoic acid methyl ester (10.0 g, 61 mmol) in methanol (100 ml) is treated sequentially with 1-methylpiperazine (6.7 g, 67 mmol) and platinum (5%) on sulfided carbon (0.5 g). The resulting solution is then heated at 90° C. and is subjected to a pressure of 5 bar of hydrogen for a period of 4 hrs until the hydrogen uptake is complete. The reaction mixture is cooled to room temperature and filtrated over a pad of Celite. The methanol is removed under reduced pressure and replaced with toluene (100 ml). The resulting organic solution is extracted with aqueous HCl (2N, 2×50 ml). The aqueous layer is treated with concentrated aqueous NaOH (30%) to set the pH to 12 and is back-extracted with toluene (2×50 ml). The combined organic layers are concentrated in vacuo to give 12.9 g (85%) of 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester as a pale yellow oil which may be further purified by distillation under reduced pressure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Chloromethylbenzoic acid methyl ester (1.66 g), 1-methylpiperazine (1.8 g) and sodium iodide (0.67 g) were added into acetone (50 ml). The reaction mixture was stirred at 60° C. for 9 hours. More 1-methylpiperazine (0.9 g) and sodium iodide (0.34 g) were added and after stirring additional 1½ hours at 60° C. the reaction mixture was allowed to cool into room temperature. The mixture was filtered and acetone was evaporated. The residue was dissolved in ethyl acetate and washed with water. The solvent was dried with NaSO4 and evaporated to yield 4-(4-methyl-piperazin-1-ylmethyl)benzoic acid methyl ester. 1H NMR (300 MHz, d6-DMSO) δ: 2.18 (s, 3H), 2.37 (bs, 8H), 3.53 (s, 2H), 3.84 (s, 3H), 7.44 (d, 2H, J 8.1 Hz), 7.91 (d, 2H, J 8.2 Hz).
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
0.34 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

Citations

For This Compound
10
Citations
EV Koroleva, AP Kadutskii, AV Farina, JV Ignatovich… - Tetrahedron …, 2012 - Elsevier
A simple and efficient in situ synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid through direct reductive alkylation of 1-methylpiperazine in the presence of triacetoxy sodium …
Number of citations: 21 www.sciencedirect.com
J Ignatovich, K Gusak, V Kovalyov, N Kozlov… - ARKAT-USA, Inc …, 2008 - arkat-usa.org
With the object of synthesis of benzyl derivatives of heterocyclic amines, we have investigated the reaction of amines 1, 2, 10-12 and arylaldehydes 3, 4 in the presence of different …
Number of citations: 19 www.arkat-usa.org
EV Koroleva, KN Gusak, AL Ermolinskaya… - Russian Journal of …, 2013 - Springer
A simple and highly efficient procedure has been proposed for the synthesis of heterocyclic and aromatic N-benzyl amines via reductive amination of substituted aromatic aldehydes in …
Number of citations: 7 link.springer.com
SJ Zuo, S Zhang, S Mao, XX Xie, X Xiao, MH Xin… - Bioorganic & Medicinal …, 2016 - Elsevier
In present study, 4-anilinoquinazolines scaffold, arylurea and tertiary amine moiety were combined to design, synthesize gefitinib analogs and discover novel anticancer agents. A …
Number of citations: 24 www.sciencedirect.com
F Prati, A De Simone, A Armirotti… - ACS chemical …, 2015 - ACS Publications
One of the main obstacles toward the discovery of effective anti-Alzheimer drugs is the multifactorial nature of its etiopathology. Therefore, the use of multitarget-directed ligands has …
Number of citations: 64 pubs.acs.org
CA Menendez, A Mohamed, GR Perez-Lemus… - Molecules, 2023 - mdpi.com
Recently, a high-throughput screen of 1900 clinically used drugs identified masitinib, an orally bioavailable tyrosine kinase inhibitor, as a potential treatment for COVID-19. Masitinib …
Number of citations: 7 www.mdpi.com
J Kang, JY Lee, JH Park… - Journal of Labelled …, 2020 - Wiley Online Library
Imatinib (Gleevec) is a multiple tyrosine kinase inhibitor that decreases the activity of the fusion oncogene called BCR‐ABL (breakpoint cluster region protein‐Abelson murine leukemia …
F Prati, A De Simone, A Armirotti, M Summa… - ACS CHEMICAL …, 2015 - cris.unibo.it
One of the main obstacles toward the discovery of effective anti-Alzheimer drugs is the multifactorial nature of its etiopathology. Therefore, the use of multitarget-directed ligands has …
Number of citations: 5 cris.unibo.it
Y Xiao, S Hale, N Awasthee, C Meng, X Zhang… - Cell Chemical …, 2023 - cell.com
HDAC3 and HDAC8 have critical biological functions and represent highly sought-after therapeutic targets. Because histone deacetylases (HDACs) have a very conserved catalytic …
Number of citations: 4 www.cell.com
AS Ivanov, SV Shishkov - Monatshefte für Chemie-Chemical Monthly, 2009 - Springer
A classical convergent approach for the synthesis of the anticancer drug imatinib has been substantially improved. Imatinib was assembled by coupling the amine and carboxylic acid …
Number of citations: 21 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.